molecular formula C16H21NO4S B1679341 Risarestat CAS No. 79714-31-1

Risarestat

Numéro de catalogue B1679341
Numéro CAS: 79714-31-1
Poids moléculaire: 323.4 g/mol
Clé InChI: CRPGRUONUFDYBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Risarestat is a thiazolidinone . It is also known as CT 112 . It was initially developed by Takeda Pharmaceutical Co., Ltd . Its global highest R&D status is discontinued .


Synthesis Analysis

Risarestat is a small molecule drug . It is an AKR1B1 inhibitor, also known as an Aldose reductase inhibitor . It was developed for therapeutic areas in Endocrinology and Metabolic Disease .


Molecular Structure Analysis

The molecular formula of Risarestat is C16H21NO4S . The IUPAC name is 5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione . The InChIKey is CRPGRUONUFDYBG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Risarestat has a molecular formula of CHNOS, with an average mass of 323.407 Da and a Monoisotopic mass of 323.119141 Da .


Physical And Chemical Properties Analysis

Risarestat has a molecular weight of 323.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Applications De Recherche Scientifique

Application in Endocrinology and Metabolic Disease

Specific Scientific Field

The application of Risarestat in the field of Endocrinology and Metabolic Disease .

Summary of the Application

Risarestat is an aldose reductase inhibitor, initially developed by Takeda Pharmaceutical Co., Ltd. It was designed for research into diabetes complications . The drug has been used to study the interplay between endocrine and immune systems in the pathogenesis of metabolic diseases .

Methods of Application or Experimental Procedures

The specific experimental procedures for the application of Risarestat in this field are not explicitly mentioned in the available resources. However, Risarestat is a small molecule drug , which suggests that it could be administered orally or injected, depending on the specific experimental design.

Results or Outcomes

The drug’s highest R&D status is discontinued . The specific results or outcomes of the application of Risarestat in this field are not detailed in the available resources.

Application in Diabetes Complications

Specific Scientific Field

The application of Risarestat in the field of Diabetes Complications .

Summary of the Application

Risarestat has been used in the research of diabetes complications. It is an aldose reductase inhibitor, a class of drugs that have potential therapeutic effects on diabetic complications .

Methods of Application or Experimental Procedures

The specific experimental procedures for the application of Risarestat in this field are not explicitly mentioned in the available resources. As a small molecule drug , Risarestat could be administered orally or injected, depending on the specific experimental design.

Results or Outcomes

Application in Neurology

Specific Scientific Field

The application of Risarestat in the field of Neurology .

Summary of the Application

While specific applications of Risarestat in neurology are not detailed in the available resources, aldose reductase inhibitors like Risarestat have been studied for their potential neuroprotective effects .

Methods of Application or Experimental Procedures

The specific experimental procedures for the application of Risarestat in this field are not explicitly mentioned in the available resources. However, as a small molecule drug , Risarestat could be administered orally or injected, depending on the specific experimental design.

Results or Outcomes

The specific results or outcomes of the application of Risarestat in this field are not detailed in the available resources.

Application in Ophthalmology

Specific Scientific Field

The application of Risarestat in the field of Ophthalmology .

Summary of the Application

Risarestat has been shown to penetrate the cornea at sufficient concentrations to inhibit the activity of aldose reductase in the lens and can be taken up by the endothelial cells . It has been used to improve the corneal epithelial barrier function in diabetic patients .

Methods of Application or Experimental Procedures

In ophthalmology, Risarestat has been applied topically . This allows the drug to penetrate the cornea and reach the lens, where it inhibits the activity of aldose reductase.

Results or Outcomes

Topically applied Risarestat was shown to improve the corneal epithelial barrier function in diabetic patients .

Propriétés

IUPAC Name

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGRUONUFDYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048796
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risarestat

CAS RN

79714-31-1
Record name Risarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79714-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risarestat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Risarestat
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Risarestat
Reactant of Route 4
Risarestat
Reactant of Route 5
Risarestat
Reactant of Route 6
Reactant of Route 6
Risarestat

Citations

For This Compound
32
Citations
HAM Mucke, E Mucke, PM Mucke - Ophthalmol. Res.: An Intl. J, 2014 - researchgate.net
… risarestat. An assay demonstrating inhibition of swelling of explanted rat lenses gives data for seven compounds but not for risarestat. … review paper discussing risarestat with respect to …
Number of citations: 4 www.researchgate.net
K Paul-Friedman, M Martin, KM Crofton… - Environmental …, 2019 - ehp.niehs.nih.gov
… Two drugs identified as TR antagonists in this work without previous evidence of TR activity are risarestat, an aldose reductase inhibitor developed as a treatment for hypoglycemia …
Number of citations: 58 ehp.niehs.nih.gov
S Miyamoto - Chem-Bio Informatics Journal, 2002 - jstage.jst.go.jp
Aldose reductase has been implicated in the etiology of diabetic complications. A variety of compounds have been observed to inhibit aldose reductase and effective, orally active …
Number of citations: 85 www.jstage.jst.go.jp
S Miyamoto - Expert Opinion on Therapeutic Patents, 2002 - Taylor & Francis
The development of long-term diabetic complications in diabetes patients is considered to be closely related to hyperglycaemia. Aldose reductase was first found to be implicated in the …
Number of citations: 107 www.tandfonline.com
ZX He, ZW Zhou, Y Yang, T Yang… - Clinical and …, 2015 - Wiley Online Library
Type 2 diabetes mellitus (T2 DM ) is caused by insulin resistance and characterized by progressive pancreatic β‐cell dysfunction. This articles reviews the application and limitations of …
Number of citations: 77 onlinelibrary.wiley.com
QU Ahmed, AHM Ali, S Mukhtar, MA Alsharif… - Molecules, 2020 - mdpi.com
In recent years, there is emerging evidence that isoflavonoids, either dietary or obtained from traditional medicinal plants, could play an important role as a supplementary drug in the …
Number of citations: 23 www.mdpi.com
A Anjum, J Sreeja, Y Swapna, R Bolleddu… - Indian Journal of …, 2021 - journals.lww.com
Prolonged exposure to hyperglycemia can lead to the development of complications such as cataracts, retinopathy, neuropathy, and nephropathy. Several mechanisms are supposed to …
Number of citations: 2 journals.lww.com
SL Wong - Drugs of the Future, 2000 - journals.prous.com
Results from a multicenter, randomized, phase III trial in 271 prostate cancer patients showed that abarelix depot (100 mg im days 1, 15, 29 and 57) significantly and more rapidly …
Number of citations: 3 journals.prous.com
T Zhang, D Wang, X Li, Y Jiang, C Wang… - International …, 2020 - Elsevier
A high salt diet (HSD) is among the most important risk factors for many diseases. One mechanism by which HSD aggravates cerebral ischemic injury is independent of blood pressure …
Number of citations: 22 www.sciencedirect.com
M Shoeb, K Ramana - J. Biochem. Pharmacol. Res, 2013 - Citeseer
Systemic inflammation and widespread organ injury during uncontrolled bacterial infections lead to sepsis. Sepsis is one of the major causes of mortality in intensive care unit patients …
Number of citations: 3 citeseerx.ist.psu.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.